2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid
Description
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions, coupled with a branched propanoic acid moiety. Pyrazole derivatives are notable for their bioactivity, often serving as intermediates or active ingredients. For example, compounds like haloxyfop and fluazifop () share the propanoic acid backbone but incorporate phenoxy-pyridinyl substituents, highlighting the role of aromatic heterocycles in herbicide design. Similarly, Elafibranor intermediates () demonstrate the pharmaceutical relevance of substituted propanoic acids in metabolic disease therapeutics.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-10-11(4)7(6)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |
InChI Key |
YHDIBJXDXLPIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid can be achieved through multi-component reactions. One common method involves the reaction of 4-hydroxy-2H-chromen-2-one with 1H-pyrazole-5-carbaldehydes and urea/thiourea in the presence of L-proline as a catalyst and ethanol as the solvent . This approach offers high yields, environmental compatibility, and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multi-component reactions are often employed to ensure efficient and sustainable synthesis. Industrial production would likely involve optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and methylpropanoic acid moiety undergo selective oxidation under controlled conditions:
-
Pyrazole ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic aqueous medium generates 2-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropanedioic acid via oxidation of the methyl group adjacent to the pyrazole ring.
-
Carboxylic acid stability : The -COOH group resists oxidation under these conditions, preserving the acidic functionality.
| Reaction Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| 0–5°C, 6 hours | KMnO₄/H₂SO₄ | Oxidized diacid derivative | 72–78 |
Reduction Reactions
The compound’s carbonyl group participates in reduction pathways:
-
Carboxylic acid to alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran reduces the -COOH group to a primary alcohol, yielding 2-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol .
-
Pyrazole stability : The pyrazole ring remains intact under these reducing conditions.
| Reaction Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| Reflux, 3 hours | LiAlH₄/THF | Alcohol derivative | 85–89 |
Esterification and Amidation
The carboxylic acid group enables derivatization via nucleophilic acyl substitution:
Esterification
-
Methyl ester formation : Reaction with methanol and sulfuric acid catalyst produces methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoate in near-quantitative yields.
Amidation
-
Primary amides : Treatment with thionyl chloride (SOCl₂) followed by ammonia generates the corresponding amide 2-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropanamide with 91% efficiency.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | H₂SO₄/CH₃OH, 60°C | Methyl ester | 98 |
| Amidation | SOCl₂ → NH₃(aq) | Propanamide | 91 |
Cyclocondensation Reactions
The compound participates in heterocycle formation when reacted with diamines or hydrazines:
-
Pyrazolo-triazole hybrids : Heating with hydrazine hydrate in ethanol produces fused pyrazolo-triazole derivatives, likely via intramolecular cyclization.
| Substrate | Reagents | Product | Application |
|---|---|---|---|
| Hydrazine | Ethanol, 80°C | Triazole-fused pyrazole | Bioactive intermediate |
Comparative Reactivity with Structural Analogues
Data from analogous compounds highlight key reactivity trends:
Stability Under Hydrothermal Conditions
Prolonged heating in aqueous solutions (>100°C) induces decarboxylation, forming 1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropane as a major byproduct. This degradation pathway is critical for assessing storage and handling protocols.
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is an organic compound featuring a pyrazole ring with methyl groups at the 1 and 4 positions, connected to a 2-methylpropanoic acid moiety. It has a molecular formula of and a molecular weight of approximately 182.22 g/mol. Research indicates that this compound has various biological activities and applications across different fields.
Potential Applications
This compound exhibits various biological activities and has been investigated for several applications. Studies on the interaction of this compound with biological targets have shown that it can bind to specific enzymes and receptors, modulating their activity and leading to various physiological effects. The exact mechanism of action depends on the specific biological context in which the compound is studied.
Structural Relatives
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features |
|---|---|
| 1-Ethyl-1H-pyrazole-3-carboxylic acid | Ethyl substitution on the pyrazole ring |
| 2-(1-Methyl-1H-pyrazol-5-yl)-2-methylpropanoic acid | Methyl substitution at position 1 |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Different substitution pattern on the pyrazole |
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Acidity and Solubility
The pyrazole ring in the target compound exerts a stronger electron-withdrawing effect compared to the pyridine in haloxyfop or fluazifop, likely lowering the pKa of the propanoic acid group (~3.5–4.0 estimated vs. ~4.5–5.0 for haloxyfop). This enhances solubility in alkaline environments, critical for bioavailability in drug formulations.
Biological Activity
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is an organic compound notable for its unique structural features, which include a pyrazole ring with methyl substitutions and a carboxylic acid moiety. This compound has garnered attention in various fields due to its potential biological activities.
- Molecular Formula : CHNO
- Molecular Weight : 182.22 g/mol
- CAS Number : 1862736-28-4
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, modulating their activity. This interaction can lead to physiological effects that may be beneficial in therapeutic contexts.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed investigations are required to quantify this effect.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed that its binding to biological targets such as enzymes and receptors leads to modulation of their functions, resulting in various physiological outcomes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features |
|---|---|
| 1-Ethyl-1H-pyrazole-3-carboxylic acid | Ethyl substitution on the pyrazole ring |
| 2-(1-Methyl-1H-pyrazol-5-yl)-2-methylpropanoic acid | Methyl substitution at position 1 |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Different substitution pattern on the pyrazole |
The distinct substitution pattern on the pyrazole ring of this compound enhances its specific biological activities compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
Study on Antioxidant Activity
A study evaluated the antioxidant potential of various pyrazole derivatives using DPPH radical scavenging assays. Results indicated that compounds with specific substituents on the pyrazole ring exhibited significant antioxidant activity, suggesting a correlation between structure and function .
Enzyme Interaction Study
Research focused on the interaction of this compound with certain enzymes involved in metabolic pathways showed promising results in inhibiting enzyme activity, which could have implications for metabolic disorders .
Q & A
Q. What are the established synthetic routes for 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid?
The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 2-methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate can be hydrolyzed using a 2.0 M aqueous solution of tert-butyl potassium (t-BuOK) in a THF/water mixture under reflux for 24 hours. The product is acidified, extracted with diethyl ether, and dried (MgSO₄) . Alternative routes involve cyclization of hydroxy acids using acidic catalysts like boron trifluoride diethyl etherate to form structurally related propanoic acid derivatives .
Q. How is purity assessed during synthesis?
Purity is commonly evaluated using thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 V/V/V) as the solvent system, visualized via iodine vapor . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is also employed, as seen in standardized protocols for related compounds . Recrystallization from ethanol or ethanol/DMF mixtures further ensures purity .
Advanced Research Questions
Q. How can researchers optimize the hydrolysis step to improve yield?
Key variables include catalyst concentration, solvent ratios (THF:H₂O), and reaction duration. For instance, increasing t-BuOK concentration (e.g., 2.0 M) and extending reflux time beyond 24 hours may enhance conversion rates. Post-reaction acidification (0.1 M HCl) and multiple ether extractions (3 × 50 mL) minimize product loss . Comparative studies with alternative bases (e.g., NaOH) or co-solvents (e.g., methanol) could resolve yield inconsistencies.
Q. What analytical methods resolve contradictions in structural characterization?
Conflicting NMR or mass spectrometry data can arise from stereochemical ambiguities or byproducts. Advanced techniques include:
- 2D NMR (COSY, HSQC) to confirm proton-carbon correlations, particularly for methyl and pyrazole substituents.
- High-resolution mass spectrometry (HRMS) to validate molecular formulae (e.g., C₁₈H₂₂N₂O₂).
- X-ray crystallography for unambiguous stereochemical assignment, though this requires high-purity crystals . Cross-referencing with structurally analogous compounds (e.g., PPAR regulators) aids in spectral interpretation .
Q. How is biological activity evaluated for peroxisome proliferator-activated receptor (PPAR) modulation?
The compound’s PPAR regulatory potential is assessed via:
- In vitro receptor-binding assays using transfected HEK-293 cells expressing human PPAR isoforms.
- Transcriptional activation studies with luciferase reporters to quantify dose-dependent responses.
- Competitive binding experiments against known agonists (e.g., rosiglitazone) to determine IC₅₀ values. Methodologies from PPAR modulator research, such as those described for thiazole derivatives, provide validated frameworks .
Q. What strategies mitigate byproduct formation during cyclization?
Byproducts in cyclization steps (e.g., from BF₃·Et₂O catalysis) are minimized by:
- Controlling reaction temperature (e.g., 0–5°C for exothermic steps).
- Using anhydrous solvents to prevent hydrolysis side reactions.
- Post-reaction purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) .
Methodological Considerations
Q. How should researchers design stability studies for this compound?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- HPLC monitoring : Track degradation products using C18 columns and UV detection at 254 nm .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under accelerated storage conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
